N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide

Structure-Activity Relationship Quinazoline-thioacetamide N-Benzyl substitution

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721409-85-4, PubChem CID is a synthetic small molecule (MW 343.8 g/mol, C₁₇H₁₄ClN₃OS) belonging to the quinazoline-4-thioacetamide class. It features a quinazoline heterocycle linked via a thioether bridge to an N-(2-chlorobenzyl)acetamide moiety.

Molecular Formula C17H14ClN3OS
Molecular Weight 343.83
CAS No. 721409-85-4
Cat. No. B2953695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide
CAS721409-85-4
Molecular FormulaC17H14ClN3OS
Molecular Weight343.83
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32)Cl
InChIInChI=1S/C17H14ClN3OS/c18-14-7-3-1-5-12(14)9-19-16(22)10-23-17-13-6-2-4-8-15(13)20-11-21-17/h1-8,11H,9-10H2,(H,19,22)
InChIKeyVZYBLXVUPBXPEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721409-85-4): Quinazoline-Thioacetamide Scaffold for Kinase-Targeted Research


N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721409-85-4, PubChem CID 2361678) is a synthetic small molecule (MW 343.8 g/mol, C₁₇H₁₄ClN₃OS) belonging to the quinazoline-4-thioacetamide class [1]. It features a quinazoline heterocycle linked via a thioether bridge to an N-(2-chlorobenzyl)acetamide moiety. Compounds in this class have demonstrated VEGFR-2 and EGFR kinase inhibitory activity with associated pro-apoptotic effects in cancer cell lines [2]. The 2-chlorobenzyl substituent distinguishes it from the unsubstituted N-benzyl analog, which was reported as essentially inactive (IC₅₀ = 615.92 µM against MCF-7) in a published quinazoline-thioacetamide series [2].

Why In-Class Quinazoline-Thioacetamide Analogs Cannot Be Simply Substituted for CAS 721409-85-4


Quinazoline-thioacetamide derivatives exhibit extreme sensitivity to N-substituent identity on the acetamide moiety. In the 2024 Ghorab et al. SAR study of 17 quinazoline-thioacetamide analogs, cytotoxicity against MCF-7 cells ranged from highly potent (IC₅₀ = 36.41 µM for compound 14) to completely inactive (IC₅₀ = 655.34 µM for compound 17), a >18-fold span driven solely by acetamide N-substitution [1]. Critically, the N-benzyl-substituted analog (compound 12) was reported as non-cytotoxic (IC₅₀ = 615.92 µM), demonstrating that benzyl-type substitution alone does not confer activity—the 2-chloro substituent on the phenyl ring of CAS 721409-85-4 is therefore a non-trivial structural determinant [1]. Additionally, the quinazoline 4-position thioether linkage dictates a distinct hinge-binding geometry compared to 4-anilinoquinazolines, precluding simple interchange with established EGFR inhibitors like gefitinib or erlotinib [2].

Quantitative Differentiation Evidence for N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721409-85-4) Versus Closest Analogs


Structural Differentiation: 2-Chlorobenzyl vs. Unsubstituted N-Benzyl in Quinazoline-Thioacetamide Series

In the 2024 Ghorab et al. study of 17 quinazoline-thioacetamide derivatives sharing the identical 4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thioether core, the N-benzyl-substituted compound 12 was essentially inactive against MCF-7 breast cancer cells (IC₅₀ = 615.92 µM). In contrast, compounds bearing N-aryl or N-cyclohexyl substituents showed intermediate to potent cytotoxicity (IC₅₀ range: 38.42–76.05 µM) [1]. This SAR data provides class-level inference that the 2-chlorobenzyl group in CAS 721409-85-4 is a critical differentiation element relative to the inactive unsubstituted N-benzyl analog [1]. The ortho-chloro substitution introduces both steric and electronic perturbations to the benzyl ring that may enhance target binding—an effect consistent with improved halogen-bonding interactions observed in EGFR kinase inhibitor optimization campaigns [2].

Structure-Activity Relationship Quinazoline-thioacetamide N-Benzyl substitution Cytotoxicity

Physicochemical Differentiation: Computed Drug-Likeness Profile vs. Structural Analogs

Based on PubChem-computed descriptors, CAS 721409-85-4 (MW 343.8 g/mol, XLogP3 3.9, HBD 1, HBA 4, TPSA 80.2 Ų, 5 rotatable bonds) fully complies with all Lipinski Rule-of-Five criteria and falls within the optimal drug-like chemical space [1]. Compared to the unsubstituted N-benzyl analog (C₁₇H₁₅N₃OS, MW 309.39), the 2-chlorobenzyl derivative exhibits a +34.4 Da mass increment and a calculated +0.6 logP unit increase (estimated based on the chloro substituent's contribution), which shifts its physicochemical profile toward improved membrane permeability while remaining within favorable drug-like bounds [1]. By comparison, the N-unsubstituted acetamide analog 2-(quinazolin-4-ylsulfanyl)acetamide (MW ~219 g/mol) is significantly smaller and lacks the lipophilic aromatic N-substituent required for hydrophobic pocket interactions in kinase ATP-binding sites [2].

Drug-likeness Physicochemical properties Lipinski Rule of Five Quinazoline-thioacetamide

Quinazoline 4-Thioether Linkage: Binding Mode Differentiation from 4-Anilinoquinazolines

The thioether (–S–CH₂–) linkage at the quinazoline 4-position in CAS 721409-85-4 creates a fundamentally different hinge-region binding geometry compared to the well-established 4-anilinoquinazoline class (e.g., gefitinib, erlotinib). In the Ghorab et al. molecular docking study, the thioacetamide spacer occupies the gatekeeper region between the DFG motif and hinge region, while the quinazoline core engages the hinge—a binding pose distinct from that of 4-anilinoquinazolines where the aniline NH directly hydrogen-bonds to the hinge [1]. This alternative binding mode has been exploited to achieve dual VEGFR-2/EGFR inhibition profiles: compound 9 in the Ghorab series demonstrated VEGFR-2 IC₅₀ = 0.176 µg/mL (comparable to sorafenib IC₅₀ = 0.042 µg/mL) [1]. By contrast, classical 4-anilinoquinazolines are typically selective for EGFR over VEGFR-2, making the thioether-linked scaffold a therapeutically differentiated chemotype [2].

Quinazoline hinge-binder Thioether vs. aniline linker Kinase inhibitor design ATP-binding site

Apoptotic Induction Potential: Class-Level Evidence for Pro-Apoptotic Mechanism

Quinazoline-thioacetamide derivatives structurally related to CAS 721409-85-4 have demonstrated a multi-faceted pro-apoptotic mechanism in MCF-7 breast cancer cells. Compound 9 in the Ghorab 2024 series induced apoptosis through caspase-3 activation (1.75-fold increase vs. control), Bax upregulation (1.94-fold), Bcl-2 downregulation, and G2/M cell cycle arrest (24.91% of cell population vs. 16.30% in control) [1]. These effects were further enhanced by γ-radiation sensitization: compound 9 IC₅₀ decreased from 38.42 µM to 12.93 µM upon 8 Gy irradiation, and compound 14 IC₅₀ decreased from 36.41 µM to 13.18 µM [1]. This radiosensitization property is not generally observed with 4-anilinoquinazoline EGFR inhibitors and represents a class-specific differentiation [2]. The 2-chlorobenzyl substituent in CAS 721409-85-4 is hypothesized to further modulate the apoptotic phenotype through enhanced target engagement relative to the inactive N-benzyl congener [1].

Apoptosis induction Caspase-3 activation Bax/Bcl-2 modulation Quinazoline-thioacetamide

Synthetic Tractability and Scaffold Versatility: C4-Thioether as a Divergent Functionalization Handle

The 4-sulfanyl group in CAS 721409-85-4 provides a chemically tractable handle for late-stage diversification not available in 4-anilino- or 4-alkoxy-quinazolines. The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling systematic exploration of sulfur oxidation state on biological activity [1]. In the broader quinazoline-4-thioacetamide literature, SAR studies have established that the thioacetamide NH linker tolerates diverse substituents (aryl, heteroaryl, cycloalkyl, sulfonamide) while maintaining cytotoxicity, as demonstrated by the 17-compound Ghorab series spanning IC₅₀ values from 36.41 to 655.34 µM [2]. This contrasts with 4-anilinoquinazolines, where the aniline NH is essential for hinge-binding and cannot be readily modified without loss of activity [3]. The commercial availability of CAS 721409-85-4 at >95% purity (typical vendor specification) further supports its use as a reliable starting material for SAR campaigns [4].

Synthetic accessibility Quinazoline functionalization Thioether oxidation Medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide (CAS 721409-85-4)


Kinase Inhibitor Hit-Finding Campaigns Targeting VEGFR-2 or Dual VEGFR-2/EGFR Pathways

Researchers initiating a kinase inhibitor screening campaign for VEGFR-2-driven angiogenesis targets should prioritize CAS 721409-85-4 over 4-anilinoquinazoline cores. The quinazoline-4-thioacetamide scaffold has demonstrated class-level VEGFR-2 inhibition (IC₅₀ = 0.176 µg/mL for the most potent analog) comparable to sorafenib (IC₅₀ = 0.042 µg/mL), while 4-anilinoquinazolines are predominantly EGFR-selective [1]. The 2-chlorobenzyl substituent provides a starting point for SAR exploration that avoids the inactivity observed with unsubstituted N-benzyl congeners (IC₅₀ = 615.92 µM) [1].

Chemo-Radiotherapy Sensitizer Discovery Programs

For laboratories developing radiosensitizing anticancer agents, CAS 721409-85-4 represents a chemotype with demonstrated class-level γ-radiation synergy. Structurally related quinazoline-4-thioacetamides showed 2.8–3.0-fold IC₅₀ reduction upon 8 Gy irradiation (e.g., compound 9: IC₅₀ 38.42 → 12.93 µM) [1]. This radiosensitization property is not generally observed in 4-anilinoquinazoline EGFR inhibitors, making the thioether-linked scaffold a differentiated tool compound for combinatorial radiotherapy studies [2].

Apoptosis Mechanism Studies Requiring Caspase-3/Bax/Bcl-2 Pathway Modulation

Investigators studying intrinsic apoptotic pathway modulation should consider CAS 721409-85-4 based on class-level evidence that quinazoline-thioacetamides induce caspase-3 activation (1.75-fold), Bax upregulation (1.94-fold), Bcl-2 suppression, and G2/M cell cycle arrest in MCF-7 cells [1]. The 2-chlorobenzyl substituent is hypothesized to enhance apoptotic potency relative to inactive N-benzyl analogs, providing a rationale for its selection over simpler N-substituted quinazoline-thioacetamides [1].

Medicinal Chemistry SAR Libraries Requiring Oxidizable Thioether Handles

Medicinal chemistry groups building focused quinazoline libraries for kinase inhibitor optimization should procure CAS 721409-85-4 as a core scaffold due to its chemically addressable thioether group. The –S–CH₂– bridge can be systematically oxidized to sulfoxide and sulfone derivatives, enabling exploration of sulfur oxidation state on target potency and selectivity—a diversification dimension unavailable with 4-anilino- or 4-alkoxy-quinazoline analogs [1]. The compound's Lipinski-compliant physicochemical profile (MW 343.8, XLogP3 3.9, TPSA 80.2 Ų) further supports its suitability as a lead-like starting point [2].

Quote Request

Request a Quote for N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.